molecular formula C23H19BrN4O4S B12706027 Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- CAS No. 113849-29-9

Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)-

Cat. No.: B12706027
CAS No.: 113849-29-9
M. Wt: 527.4 g/mol
InChI Key: BDWUMUKOCSELLA-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 6-bromo-2-methyl-4-oxoquinazolinyl core and a substituted urea moiety (N-(((4-methylphenyl)amino)carbonyl)). Its molecular formula is C₂₄H₂₀BrN₅O₃S, with a molecular weight of approximately 549.42 g/mol (calculated). The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications .

Properties

CAS No.

113849-29-9

Molecular Formula

C23H19BrN4O4S

Molecular Weight

527.4 g/mol

IUPAC Name

1-[4-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C23H19BrN4O4S/c1-14-3-6-17(7-4-14)26-23(30)27-33(31,32)19-10-8-18(9-11-19)28-15(2)25-21-12-5-16(24)13-20(21)22(28)29/h3-13H,1-2H3,(H2,26,27,30)

InChI Key

BDWUMUKOCSELLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone scaffold is typically synthesized via condensation reactions involving anthranilic acid derivatives or their equivalents with amides or nitriles, followed by cyclization. A recent efficient method involves a one-pot three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives under mild, metal-free conditions. This domino reaction forms multiple C–N bonds leading to quinazolin-4(3H)-ones with high yields and functional group tolerance.

Step Reactants Conditions Outcome
1 Arenediazonium salt + nitrile + bifunctional aniline Room temperature, metal-free, mild Formation of quinazolin-4(3H)-one core

This method is advantageous for preparing substituted quinazolinones such as the 6-bromo-2-methyl derivative by choosing appropriate starting materials.

Formation of the Benzenesulfonamide Moiety

Benzenesulfonamide derivatives are generally prepared by sulfonylation of aniline derivatives with benzenesulfonyl chloride under basic conditions. For this compound, the sulfonamide group is attached to the quinazolinone ring at the 4-position, which can be achieved by:

  • Reacting the 4-aminoquinazolinone intermediate with benzenesulfonyl chloride.
  • Alternatively, coupling the quinazolinone with benzenesulfonamide derivatives using coupling agents.

Coupling with the N-(((4-methylphenyl)amino)carbonyl) Group

The urea linkage involving the 4-methylphenylamino group is introduced by:

  • Reacting the sulfonamide intermediate with an isocyanate derivative of 4-methylaniline or
  • Using carbamoyl chloride derivatives to form the urea bond under mild conditions.

Example Synthetic Procedure from Literature

A related synthetic approach for quinazolinyl benzenesulfonamides involves:

  • Stirring a mixture of quinazolinone thione derivative and potassium carbonate in acetone at room temperature.
  • Adding phenacyl bromide derivatives to the mixture and stirring for 9–12 hours.
  • Filtering, washing, and recrystallizing the product to obtain the sulfonamide derivative in high yield (around 90%).

This method highlights the nucleophilic substitution on quinazolinone derivatives to introduce the sulfonamide and related substituents.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Yield/Notes
1 One-pot three-component assembly Arenediazonium salt, nitrile, bifunctional aniline Mild, metal-free, room temp Efficient quinazolinone core formation
2 Electrophilic bromination NBS or Br2 Controlled temp, solvent Selective 6-bromo substitution
3 Methylation Methyl-substituted precursors or alkylation agents Standard alkylation conditions 2-methyl substitution
4 Sulfonylation Benzenesulfonyl chloride, base Room temp, inert atmosphere Formation of benzenesulfonamide moiety
5 Urea coupling 4-methylphenyl isocyanate or carbamoyl chloride Mild conditions Formation of N-(((4-methylphenyl)amino)carbonyl) linkage
6 Purification Filtration, recrystallization Ethanol or suitable solvent High purity product

Research Findings and Optimization Notes

  • The one-pot synthesis of quinazolinones is highly efficient and avoids metal catalysts, reducing impurities and cost.
  • Bromination must be carefully controlled to avoid overbromination and degradation of the quinazolinone core.
  • The sulfonamide formation is typically high yielding and straightforward, but the choice of base and solvent can affect purity.
  • Urea bond formation is sensitive to moisture and requires anhydrous conditions for optimal yield.
  • Recrystallization from ethanol or similar solvents provides high purity and good recovery.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the quinazolinyl moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a benzenesulfonamide group attached to a quinazolinyl moiety, along with a bromine atom and a 4-methylphenyl amino carbonyl group. The synthesis typically involves multiple steps:

  • Formation of the Quinazolinone Core : This is achieved through cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
  • Sulfonamide Formation : The quinazolinone intermediate reacts with benzenesulfonyl chloride in the presence of a base (e.g., pyridine).
  • Amide Bond Formation : The final step involves coupling the sulfonamide intermediate with 4-methylphenyl isocyanate to yield the desired compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzenesulfonamide derivatives, including this compound. Research indicates that it exhibits significant antibacterial activity, particularly against gram-positive bacteria, while showing moderate antifungal effects . The introduction of specific substituents on the phenyl ring has been shown to enhance the antibacterial profile of related compounds.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through its interaction with carbonic anhydrase IX, an enzyme overexpressed in various tumors. Inhibition of this enzyme can lead to decreased tumor growth and increased efficacy of chemotherapeutic agents . Studies demonstrate that modifications to the quinazoline structure can enhance its effectiveness against cancer cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, benzenesulfonamide derivatives have also been studied for their anti-inflammatory properties. These compounds may inhibit specific inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related benzenesulfonamide derivatives and their distinguishing attributes:

Compound Name & Reference Core Structure Substituents Molecular Weight (g/mol) Notable Biological Activity
Target Compound Quinazolinone 6-Br, 2-Me, N-((4-MePh)ureido) ~549.42 Anticancer (theoretical)
N-{3-[(4-Bromo-2-methylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide Quinoxaline 4-Br, 2-Me, benzenesulfonamide 469.36 Kinase inhibition (hypothetical)
4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide Quinoline 2-Cl, hydrazine linker 529.85 Antimicrobial (potential)
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-benzodiazol-5-yl)-2-methylbenzenesulfonamide Benzodiazole 6-MeO, 1,3-diMe, 4-Br 478.33 Cytotoxicity (studied)
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Quinazoline 4-Ph, 6-Br, benzamide 523.40 Antitumor (experimental)
N-(4-Amino-3-bromo-1-anthraquinonyl)-4-methylbenzenesulfonamide Anthraquinone 3-Br, 4-Me, sulfonamide 487.34 DNA intercalation (proposed)

Physicochemical Properties

  • Solubility: The target compound’s urea linker and sulfonamide group improve aqueous solubility compared to anthraquinone derivatives (), which are highly lipophilic .
  • Metabolic Stability : Trifluoromethyl groups (e.g., ) confer higher metabolic resistance than bromine, suggesting the target compound may require prodrug strategies .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzenesulfonamide, 4-(6-bromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- , is characterized by a complex structure that integrates a sulfonamide moiety with a quinazoline derivative. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C22H17BrN4O4SC_{22}H_{17}BrN_{4}O_{4}S, with a molar mass of approximately 513.4 g/mol. The structure includes:

  • A benzenesulfonamide group (–SO₂NH₂)
  • A bromo-substituted quinazoline ring
  • An amide linkage with a phenyl group

These structural features contribute to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound exhibits potent inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors, with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over CA II . This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cell lines.
  • Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cells, the compound significantly increased apoptosis as indicated by a 22-fold increase in annexin V-FITC positivity compared to controls .
  • Antimicrobial Activity : Some derivatives have shown efficacy against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Biological Activity Evaluation

Research has demonstrated various biological activities associated with this compound and its derivatives:

Activity TypeObservations/Results
Anticancer Induces apoptosis in cancer cell lines; inhibits CA IX.
Antimicrobial Effective against E. coli and S. aureus with MIC values around 6.63–6.72 mg/mL .
Anti-inflammatory Inhibits carrageenan-induced rat paw edema up to 94.69% at specific concentrations .
Calcium Channel Modulation Interacts with calcium channels, potentially affecting perfusion pressure and vascular resistance .

Case Studies

  • Inhibition of Carbonic Anhydrase : A study highlighted the selectivity of benzenesulfonamide derivatives for CA IX over CA II, indicating their potential as targeted cancer therapies .
  • Antimicrobial Efficacy : Another investigation reported that certain benzenesulfonamide derivatives exhibited significant antimicrobial activity against common pathogens, supporting their exploration as new antibiotics .
  • In Vivo Studies : Research on perfusion pressure changes demonstrated that specific benzenesulfonamide derivatives could effectively lower coronary resistance, suggesting cardiovascular implications .

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives under acidic or basic conditions.
  • Sulfonamide Formation : Reaction of the brominated quinazolinone with benzenesulfonyl chloride.
  • Amide Bond Formation : Coupling the sulfonamide intermediate with 4-methylphenyl isocyanate.

These synthetic methods are critical for producing compounds that exhibit desired biological activities.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this benzenesulfonamide derivative, and how can reaction efficiency be optimized?

  • Answer : Synthesis typically involves multi-step reactions, such as coupling quinazolinone and sulfonamide precursors. Microwave-assisted synthesis (e.g., as described for structurally similar compounds) can enhance reaction efficiency by reducing time and improving yields . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control, and purification via column chromatography. For example, intermediates like (E)-N-(4-(N-(4-oxo-2-styryl-substituted quinazolin-3(4H)-yl)sulfamoyl)phenyl)acetamide require rigorous characterization (IR, NMR, HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer : Essential techniques include:

  • IR spectroscopy : Look for absorption peaks corresponding to sulfonamide S=O (~1350–1250 cm⁻¹) and quinazolinone C=O (~1700–1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Key signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and carbonyl carbons (δ 165–180 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

  • Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Stability studies should test degradation under accelerated conditions (40°C/75% RH) over 1–3 months. Monitor via LC-MS for breakdown products, such as hydrolyzed sulfonamide or quinazolinone fragments .

Advanced Research Questions

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity (e.g., enzyme inhibition)?

  • Answer : Focus on structure-activity relationship (SAR) studies:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, bromo) on the quinazolinone ring to enhance binding to targets like COX-2 or HIV integrase .
  • Bioisosteric replacement : Replace the 4-methylphenyl group with heterocycles (e.g., pyridyl) to improve solubility or target affinity .
  • Data-driven design : Use computational tools (e.g., molecular docking) to predict interactions with active sites, as demonstrated for COX-2 inhibitors .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Answer : Contradictions often arise from assay-specific conditions (e.g., cell type, inhibitor concentration). For example:

  • In vitro vs. in vivo discrepancies : Validate findings using orthogonal assays (e.g., enzyme inhibition + cell-based models). For cPLA2 inhibition, compare activity in THP-1 macrophages (56 nM IC50) with primary cell models .
  • Off-target effects : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .

Q. What methodologies are recommended for evaluating the compound’s toxicity in preclinical models?

  • Answer : Use tiered testing:

  • In vitro : MTT assay in human hepatocytes (IC50 for cytotoxicity) and Ames test for mutagenicity .
  • In vivo : Acute toxicity in rodents (LD50) and subchronic studies (28-day dosing). For bee toxicity (if environmentally relevant), follow OECD guidelines using Apis mellifera contact/oral assays .
  • Computational : Apply DFT analysis to predict metabolic pathways and reactive metabolites .

Q. How can computational tools (e.g., molecular docking, QSAR) guide the optimization of this compound for specific therapeutic targets?

  • Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., HIV integrase or COX-2). Prioritize residues critical for binding (e.g., His/NH groups in catalytic sites) .
  • QSAR : Develop models using descriptors like logP, polar surface area, and electronic parameters. For example, bulky substituents on the sulfonamide moiety may correlate with improved COX-2 inhibition .

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